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Compound of Interest

Compound Name: Rohitukine

Cat. No.: B1679509 Get Quote

Introduction

Rohitukine is a chromone alkaloid originally isolated from the Indian medicinal plant

Dysoxylum binectariferum. This natural product has garnered significant attention in oncology

research as the structural scaffold for several potent semi-synthetic inhibitors of cyclin-

dependent kinases (CDKs), including Flavopiridol (Alvocidib) and Riviciclib (P276-00), both of

which have advanced into clinical trials. CDKs are a family of serine/threonine kinases that act

as key regulators of the cell cycle; their dysregulation is a hallmark of many cancers.

Rohitukine and its derivatives function by competitively binding to the ATP-binding pocket of

CDKs, leading to cell cycle arrest and apoptosis. These notes provide detailed protocols for

researchers and drug development professionals to investigate the inhibitory effects of

Rohitukine and its analogs on CDK activity.

Signaling Pathway: CDK-Mediated Cell Cycle
Regulation
The progression through the mammalian cell cycle is a tightly regulated process orchestrated

by the sequential activation and inactivation of specific CDK-cyclin complexes. Mitogenic

signals in the G1 phase activate Cyclin D-CDK4/6 complexes, which initiate the

phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation

releases the E2F transcription factor, allowing for the expression of genes necessary for the

G1/S transition, including Cyclin E. The subsequent activation of the Cyclin E-CDK2 complex

further phosphorylates Rb, creating a positive feedback loop that commits the cell to DNA
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replication. Cyclin A-CDK2 activity is crucial for the S phase, while Cyclin A/B-CDK1 complexes

drive the cell through G2 and into mitosis. Rohitukine and its derivatives inhibit these key

kinases, effectively halting this progression.
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Caption: Inhibition points of Rohitukine in the CDK-mediated cell cycle pathway.

Quantitative Data Summary
The inhibitory potential of Rohitukine and its semi-synthetic derivatives has been quantified

against several CDK-cyclin complexes and various cancer cell lines. The data is summarized

below for comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
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Compound Target Kinase IC₅₀ Value

Rohitukine Cdk2/Cyclin A 7.3 µM[1]

Cdk9/Cyclin T1 0.3 µM[1]

Flavopiridol CDK1 30 nM[2][3][4]

CDK2 170 - 200 nM

CDK4 20 - 100 nM

CDK6 60 nM

CDK9 10 nM

Riviciclib (P276-00) CDK1/Cyclin B 79 nM

CDK4/Cyclin D1 63 nM

CDK9/Cyclin T1 20 nM

Table 2: Cytotoxic Activity in Cancer Cell Lines

Compound Cell Line Cell Type Activity Metric Value

Rohitukine HL-60 Leukemia GI₅₀ 10 µM

Molt-4 Leukemia GI₅₀ 12 µM

A549 Lung Carcinoma IC₅₀ ~40 µM

SKOV3
Ovarian

Carcinoma
IC₅₀ 20 µM

T47D Breast Cancer IC₅₀ 50 µM

MDAMB273 Breast Cancer IC₅₀ 3 µM

MCF7 Breast Cancer IC₅₀ 15 µM
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A systematic approach to evaluating Rohitukine begins with biochemical assays to determine

direct enzyme inhibition, followed by cell-based assays to assess its effect on cell viability,

proliferation, and cell cycle progression in a physiological context.
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Caption: Logical workflow for the experimental evaluation of Rohitukine.
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Protocol 1: In Vitro CDK Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀)

of Rohitukine against specific CDK/cyclin complexes using a luminescence-based kinase

assay that quantifies ATP consumption.

1.1. Principle Active CDK enzyme phosphorylates a substrate, consuming ATP in the process.

The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based

reagent is used to measure the remaining ATP, producing a luminescent signal. Lower signal

indicates higher kinase activity and vice versa.

1.2. Materials

Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK9/Cyclin T1)

Kinase substrate (e.g., Histone H1 for CDK1, Rb-derived peptide for CDK4)

Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

ATP solution (at or near the Kₘ for the target kinase)

Rohitukine stock solution (e.g., 10 mM in DMSO)

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

White, opaque 96-well or 384-well microplates

Multimode plate reader with luminescence detection

1.3. Procedure

Compound Preparation: Prepare a serial dilution of Rohitukine in the kinase assay buffer.

Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

Reaction Setup: To the wells of a microplate, add:

5 µL of diluted Rohitukine or control.
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10 µL of CDK/cyclin enzyme solution.

Add 10 µL of Kinase Assay Buffer to "no enzyme" wells.

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to

allow the inhibitor to bind to the kinase.

Initiate Kinase Reaction: Add 10 µL of the substrate/ATP mixture to all wells to start the

reaction.

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be

optimized to ensure the reaction is within the linear range.

ATP Detection:

Add 25 µL of the ATP detection reagent to each well. This stops the kinase reaction and

depletes the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 50 µL of the kinase detection reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

Subtract the "no enzyme" background signal from all other readings.

Calculate the percent inhibition for each Rohitukine concentration relative to the "no

inhibitor" control.

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using

non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity (MTT Assay)
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This protocol measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with Rohitukine.

2.1. Principle The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically

active cells to form a purple formazan product. The amount of formazan produced is

proportional to the number of viable cells and can be quantified spectrophotometrically.

2.2. Materials

Selected cancer cell lines (e.g., HL-60, A549)

Complete cell culture medium

Rohitukine stock solution (10 mM in DMSO)

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Sterile 96-well flat-bottom plates

Microplate reader (absorbance at 570 nm)

2.3. Procedure

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Rohitukine in culture medium. Remove the

old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control

(DMSO) and a "no cell" blank control.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5

mg/mL).
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Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert

MTT to formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital

shaker for 15 minutes.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference

wavelength of >650 nm can be used to subtract background.

Data Analysis:

Subtract the absorbance of the "no cell" blank from all readings.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Plot the percentage of viability against the logarithm of Rohitukine concentration and

determine the IC₅₀ or GI₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle

(G0/G1, S, and G2/M) following treatment with Rohitukine, based on their DNA content.

3.1. Principle Propidium Iodide (PI) is a fluorescent dye that stoichiometrically intercalates with

double-stranded DNA. The fluorescence intensity emitted by PI-stained cells is directly

proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and

thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase have an

intermediate DNA content. PI cannot cross the membrane of live cells, so cells must be fixed

and permeabilized prior to staining.

3.2. Materials

Cancer cells cultured in 6-well plates

Rohitukine

Phosphate-buffered saline (PBS)
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Ice-cold 70% ethanol

PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Flow cytometer

3.3. Procedure

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of

Rohitukine (e.g., at its IC₅₀ and 2x IC₅₀) for 24 hours. Include a vehicle-treated control.

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at

300 x g for 5 minutes.

Washing: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and

centrifuge again.

Fixation: Discard the supernatant and resuspend the pellet in 400 µL of cold PBS. While

gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the

cells.

Incubation: Incubate the cells on ice for at least 30 minutes (or store at 4°C for up to several

weeks).

Rehydration and Staining:

Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes.

Discard the ethanol and wash the pellet twice with PBS.

Resuspend the cell pellet in 400 µL of PI Staining Solution. The RNase A is crucial to

degrade RNA, which PI can also bind to.

Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data

(typically on the FL-2 or FL-3 channel).
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Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of

DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Compare the cell cycle distribution of Rohitukine-treated samples to the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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